molecular formula C7H15NS B3052864 Ethanethiol, 2-piperidino- CAS No. 4706-22-3

Ethanethiol, 2-piperidino-

Cat. No.: B3052864
CAS No.: 4706-22-3
M. Wt: 145.27 g/mol
InChI Key: LXNAJQBFIIYIIS-UHFFFAOYSA-N
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Description

It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in numerous classes of pharmaceuticals and alkaloids .

Mechanism of Action

Target of Action

Ethanethiol, 2-piperidino-, also known as Piperidine, 1-mercaptoethyl-, is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives

Biochemical Pathways

Piperidine and its derivatives, such as Ethanethiol, 2-piperidino-, have been found to influence several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Result of Action

For instance, N-piperidinyl etonitazene, a related compound, has been found to induce opioid-like antinociceptive, cataleptic, and thermic effects .

Biochemical Analysis

Biochemical Properties

Ethanethiol, 2-piperidino- plays a significant role in biochemical reactions. A bacterial strain identified as Lysinibacillus sphaericus uses ethanethiol as both a carbon source and energy source . This interaction with enzymes and proteins in the bacterial strain facilitates the degradation of ethanethiol .

Cellular Effects

The cellular effects of Ethanethiol, 2-piperidino- are primarily observed in its interaction with bacterial cells. The degradation efficiency of ethanethiol by Lysinibacillus sphaericus is influenced by factors such as initial ethanethiol concentration, temperature, and pH value of solutions .

Molecular Mechanism

The molecular mechanism of Ethanethiol, 2-piperidino- involves its use as a carbon and energy source by certain bacterial strains. The degradation reaction of ethanethiol over this newly isolated strain can be described by a pseudo first-order equation .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation of Ethanethiol, 2-piperidino- by Lysinibacillus sphaericus is time-dependent. Under optimal conditions, almost 100% of ethanethiol can be degraded within 96 hours .

Metabolic Pathways

Ethanethiol, 2-piperidino- is involved in the metabolic pathways of certain bacterial strains, such as Lysinibacillus sphaericus. This strain uses ethanethiol as a carbon and energy source, indicating its involvement in the organism’s metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanethiol, 2-piperidino- typically involves the reaction of piperidine with 2-chloroethanethiol under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Another method involves the reaction of piperidine with 2-chloro-1-ethanol, followed by chlorination with thionyl chloride to yield 2-piperidinoethyl chloride, which can then be converted to Ethanethiol, 2-piperidino- through further reactions .

Industrial Production Methods: Industrial production of Ethanethiol, 2-piperidino- often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethanethiol, 2-piperidino- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Simpler thiol derivatives.

    Substitution: Substituted piperidines.

Scientific Research Applications

Ethanethiol, 2-piperidino- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential antimicrobial properties and its role in biological systems.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.

    Industry: Utilized as an additive in lubricants and other industrial products to enhance their performance.

Comparison with Similar Compounds

Ethanethiol, 2-piperidino- can be compared with other similar compounds, such as:

    2-piperidino-1-ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    Piperidine: The parent compound, which lacks the ethanethiol side chain.

    2-piperidinoethanol: Another derivative with different functional groups and properties.

Uniqueness: Ethanethiol, 2-piperidino- is unique due to its combination of a thiol group and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit diverse pharmacological activities .

Properties

IUPAC Name

2-piperidin-1-ylethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c9-7-6-8-4-2-1-3-5-8/h9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNAJQBFIIYIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197013
Record name Ethanethiol, 2-piperidino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4706-22-3
Record name 1-Piperidineethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4706-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethiol, 2-piperidino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethiol, 2-piperidino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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